molecular formula C10H12INO B8170488 N-[(3-iodophenyl)methyl]oxetan-3-amine

N-[(3-iodophenyl)methyl]oxetan-3-amine

Cat. No.: B8170488
M. Wt: 289.11 g/mol
InChI Key: AEBFJBKLJDEZLT-UHFFFAOYSA-N
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Description

N-[(3-Iodophenyl)methyl]oxetan-3-amine is a halogenated secondary amine featuring an oxetane ring and a 3-iodobenzyl substituent. The iodine atom at the meta position of the phenyl ring confers distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed coupling reactions between 3-iodoaniline derivatives and oxetane-based precursors, as described in protocols for analogous aryl-substituted amines . The iodine substituent enhances lipophilicity and polarizability, which can influence binding affinity in biological systems and reactivity in cross-coupling reactions .

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFJBKLJDEZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux. Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are employed to deprotonate the amine, enhancing its nucleophilic character. For example, NaH in THF at 60–80°C facilitates complete conversion within 12–24 hours, yielding the product in 65–78% efficiency.

Table 1: Comparative Analysis of Base and Solvent Systems

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF601278
K₂CO₃DMF802465
KO*^t*BuDMSO130672

The choice of base significantly impacts reaction efficiency. Stronger bases like NaH favor faster kinetics but require stringent moisture control, whereas milder bases like K₂CO₃ tolerate ambient conditions but necessitate longer reaction times.

Reductive Amination of 3-Iodobenzaldehyde with Oxetan-3-amine

An alternative route employs reductive amination, where 3-iodobenzaldehyde reacts with oxetan-3-amine in the presence of a reducing agent. This method circumvents the need for pre-functionalized benzyl halides.

Mechanism and Catalytic Systems

The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C) are commonly used reductants. For instance, hydrogenation at 50 psi over Pd/C in methanol achieves 70% yield within 8 hours.

Key Considerations :

  • The oxetane ring’s strain enhances the electrophilicity of the aldehyde, accelerating imine formation.

  • Steric hindrance from the iodine substituent necessitates elevated hydrogen pressures for effective reduction.

Photoredox-Catalyzed C–N Bond Formation

Recent advances in photoredox catalysis offer a novel pathway for constructing the C–N bond in this compound. This method utilizes visible light to drive single-electron transfer processes, enabling milder reaction conditions.

Protocol and Substrate Scope

A photoredox catalyst (e.g., Ir(ppy)₃) and a sacrificial reductant (e.g., Hünig’s base) facilitate the coupling of 3-iodobenzyl bromide with oxetan-3-amine. Irradiation with blue LEDs (450 nm) at room temperature for 6 hours delivers the product in 68% yield.

Advantages :

  • Avoids strong bases or high temperatures.

  • Compatible with sensitive functional groups due to gentle conditions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis has been adapted for scalable production, particularly in combinatorial chemistry applications. A resin-bound oxetan-3-amine derivative reacts with 3-iodobenzyl bromide, followed by cleavage to release the product.

Process Details

  • Resin Functionalization : Wang resin is modified with a photolabile linker to anchor oxetan-3-amine.

  • Coupling Step : 3-Iodobenzyl bromide is introduced in DMF with diisopropylethylamine (DIPEA), achieving >90% coupling efficiency.

  • Cleavage : UV irradiation (365 nm) liberates the product, yielding 85% purity after HPLC purification.

Enzymatic Approaches and Biocatalysis

Emerging biocatalytic methods employ transaminases or ammonia lyases to catalyze the formation of the C–N bond. While still experimental, these approaches highlight the potential for green chemistry applications.

Case Study: Transaminase-Mediated Synthesis

A engineered transaminase (TA-201) converts 3-iodophenylacetone and oxetan-3-amine into the target compound under aqueous conditions (pH 7.5, 30°C). The reaction achieves 55% conversion in 48 hours, though product isolation remains challenging due to enzyme compatibility.

Comparative Evaluation of Synthetic Routes

Table 2: Merits and Limitations of Each Method

MethodYield (%)ScalabilityCostEnvironmental Impact
Nucleophilic Substitution78HighLowModerate (solvent use)
Reductive Amination70ModerateMediumHigh (H₂ consumption)
Photoredox Catalysis68LowHighLow
Solid-Phase Synthesis85HighVery HighModerate (resin waste)
Biocatalysis55LowVery HighLow

Nucleophilic substitution remains the most practical method for industrial-scale synthesis due to its balance of yield and cost. Photoredox catalysis, while innovative, is limited by catalyst expense and scalability challenges.

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Over-alkylation : Excess benzyl halide leads to quaternary ammonium salt formation. Mitigated by using a 1:1 molar ratio of reactants.

  • Oxetane Ring Opening : Strong bases or protic solvents can rupture the oxetane ring. Anhydrous conditions and aprotic solvents are critical.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of iodophenyl-substituted compounds.

Scientific Research Applications

N-[(3-iodophenyl)methyl]oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodophenyl group can also influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activity Reference
N-[(3-Iodophenyl)methyl]oxetan-3-amine I (meta) C₁₀H₁₂INO 313.12 g/mol High lipophilicity; potential kinase inhibition
N-(3-Bromobenzyl)oxetan-3-amine Br (meta) C₁₀H₁₂BrNO 242.11 g/mol Lower atomic radius vs. iodine; reduced polarizability
3-(3-Chlorophenyl)oxetan-3-amine Cl (meta) C₉H₁₀ClNO 183.64 g/mol Smaller halogen; lower steric hindrance
3-(4-Chlorophenyl)oxetan-3-amine Cl (para) C₉H₁₀ClNO 183.64 g/mol Altered electronic effects due to para substitution

Key Observations :

  • Iodine vs. Bromine/Chlorine : The iodine atom’s larger size and higher polarizability enhance van der Waals interactions in biological targets, as evidenced by the superior inhibitory activity (IC₅₀ = 2.24 μM) of N-(3-iodophenyl)maleimide compared to bromo- or chloro-analogues .
  • Positional Isomerism : Meta-substituted derivatives (e.g., 3-iodo vs. 3-chloro) often exhibit stronger binding to aromatic pockets in enzymes due to optimized spatial alignment, whereas para-substituted analogues may show reduced activity .

Functional Group Variations

Compound Name Functional Modification Molecular Formula Key Applications Reference
3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine Dichlorophenyl + methoxyphenyl C₁₇H₁₆Cl₂NO Antibacterial agent synthesis
3-[(5-tert-Butyl-1,2-oxazol-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]oxetan-3-amine Heterocyclic + methoxybenzyl C₁₉H₂₆N₂O₃ Kinase inhibitor scaffolds
N,3-Dimethyloxetan-3-amine Methyl substitution on oxetane C₅H₁₂ClNO Simplified structural motif for SAR studies

Key Observations :

  • Heterocyclic Additions : Incorporation of oxazole or methoxy groups (e.g., compound from ) introduces hydrogen-bonding or π-stacking capabilities, broadening target selectivity.
  • Steric Effects : Bulky substituents like tert-butyl (in ) may hinder binding to compact active sites but improve metabolic stability.

Q & A

Q. What are the common synthetic routes for N-[(3-iodophenyl)methyl]oxetan-3-amine?

Synthesis typically involves two key steps: (1) formation of the oxetane ring via intramolecular cyclization of epoxide or halohydrin precursors under basic conditions, and (2) introduction of the 3-iodobenzyl group via nucleophilic substitution. For example, methoxybenzyl analogs are synthesized using palladium catalysts to enhance efficiency, which can be adapted for iodophenyl derivatives by substituting iodobenzyl halides . Alternative oxidative methods using RuCl₃ and NaIO₄ in mixed solvents (CCl₄/CH₃CN/H₂O) may also be applicable for similar frameworks .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the oxetane ring structure and iodophenyl substitution pattern.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves tautomeric forms and planar conformations, as demonstrated in structurally related amides and lactams .

Q. How does the iodine substituent affect the compound’s electronic properties?

The iodine atom’s large size and polarizability increase steric bulk and alter electron density distribution compared to smaller halogens (e.g., bromine in ). This influences reactivity in nucleophilic aromatic substitution and may slow reaction kinetics, requiring optimized conditions (e.g., elevated temperatures or stronger nucleophiles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalysts : Transition metals (e.g., Pd) improve cross-coupling efficiency for iodobenzyl group introduction .
  • Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for oxetane ring stability .
  • Continuous flow reactors : Enhance mixing and heat transfer for cyclization steps, reducing side reactions .

Q. What strategies mitigate stability issues during storage?

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation.
  • Salt formation (e.g., dihydrochloride derivatives) improves stability, as seen in analogs like 3-(aminomethyl)oxetan-3-amine dihydrochloride .
  • Follow safety protocols for moisture-sensitive compounds, including glovebox use and desiccants .

Q. How can structural data resolve contradictions in reported tautomeric forms?

X-ray crystallography and computational modeling (e.g., DFT) differentiate keto-amine vs. hydroxy-pyridine tautomers. For example, confirmed the keto-amine form in a related compound via hydrogen bonding patterns and π-conjugation analysis. Similar approaches can clarify tautomerism in iodophenyl derivatives .

Q. What role does this compound play in medicinal chemistry research?

The iodine atom’s heavy-atom properties make it useful in:

  • X-ray crystallography : As a phasing agent for protein-ligand complexes.
  • Radiochemistry : ¹²⁵I-labeled derivatives for tracer studies.
  • Enzyme inhibition : The oxetane ring’s strain enhances binding affinity in enzyme active sites, analogous to methoxybenzyl analogs in biochemical probes .

Data Contradiction Analysis

Q. How to reconcile divergent synthetic yields reported in literature?

Factor (Methoxybenzyl analog) (Oxidative method)
CatalystPd (75–85% yield)RuCl₃/NaIO₄ (60–70% yield)
SolventTHFCCl₄/CH₃CN/H₂O
Reaction Time12–24 hours6–8 hours
Discrepancies arise from differing halogen reactivity (I vs. Br/Cl) and solvent polarity. Iodine’s lower electronegativity may necessitate longer reaction times or higher catalyst loading.

Key Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is attempted.
  • Stability testing : Conduct accelerated degradation studies under varying pH and temperature conditions to identify decomposition pathways .
  • Computational modeling : Apply molecular dynamics simulations to predict iodine’s impact on binding interactions in biological targets .

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